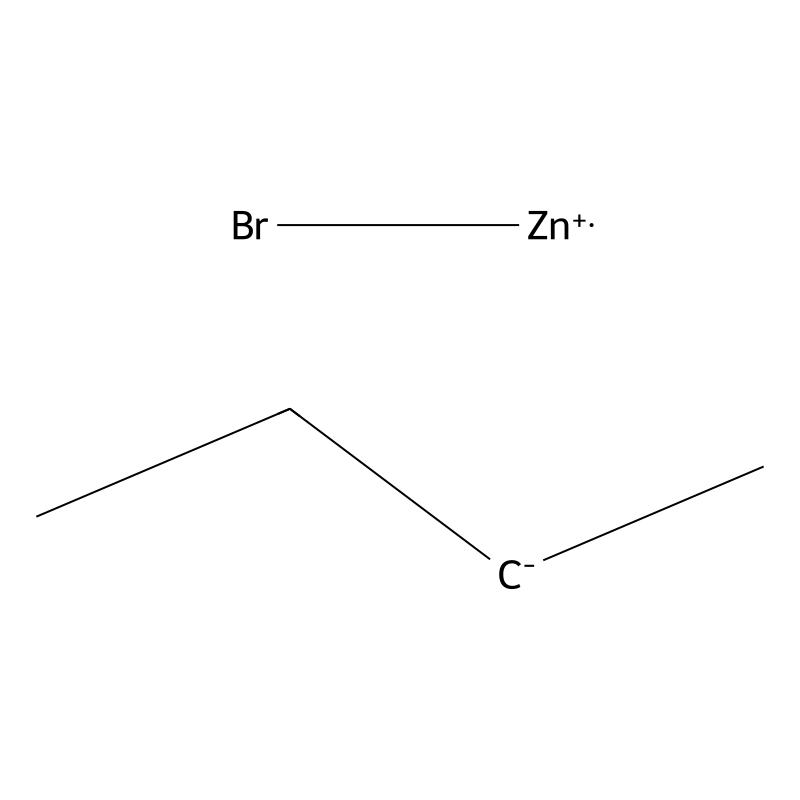

Bromozinc(1+);butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromozinc(1+);butane safety data sheet MSDS

Butane Safety Data

The table below summarizes key safety and physical data for Butane (C₄H₁₀) from a reputable occupational health source [1].

| Property | Value |

|---|---|

| CAS Number | 106-97-8 |

| Physical Description | Colorless gas with a gasoline-like or natural gas odor [1]. |

| Boiling Point | 31°F (-0.5°C) [1]. |

| Flash Point | -76°F (-60°C) [1]. |

| Lower Explosive Limit (LEL) | 1.6% [1]. |

| Upper Explosive Limit (UEL) | 8.4% [1]. |

| OSHA PEL (8-hour TWA) | 800 ppm (1900 mg/m³) [1]. |

| ACGIH TLV (8-hour TWA) | 1000 ppm [1]. |

| Target Organs | Not specified in the available data. |

| NFPA Fire Rating | 4 (Severe) [1]. |

Experimental Sampling and Analysis for Butane

For monitoring butane in the workplace, the following validated method can be used [1].

Sampling Protocol [1]:

- Sampling Media: Two ORBO 91 Carbosieve S-III tubes in series.

- Sampling Flow Rate: 0.05 L/min.

- Sampling Time (TWA): 60 minutes.

- Sampling Volume (TWA): 3 Liters.

Analytical Method [1]:

- Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).

- Method Reference: OSHA PV2010 (partially validated).

Workflow for Chemical Safety Information Retrieval

Since a full SDS was not located, the diagram below outlines a recommended workflow to systematically obtain complete safety information.

This workflow illustrates the process of finding safety data, from initial search to consulting authoritative sources.

Guidance for Researchers

- For Bromozinc(1+): The search for "Bromozinc(1+) bromomethanide" (CH₂Br₂Zn) did not yield a usable SDS [2]. You will need to consult specialized chemical databases or directly contact chemical suppliers to obtain this information.

- For Butane: The provided data is from December 2020 [1]. Always verify that you are using the most recent version of an SDS, as guidelines and classifications can be updated.

References

Bromozinc(1+);butane chemical stability and reactivity

Chemical Profile and Related Data

The table below summarizes available data for butane, a related organozinc compound, and 1-bromobutane, which is a common precursor in organozinc chemistry.

| Compound Name | Molecular Formula | Key Properties | Stability & Reactivity |

|---|

| Butane [1] [2] | C₄H₁₀ | Molecular Weight: 58.12 g/mol Boiling Point: 273 K (~ -0.15 °C) Melting Point: 136 K (~ -137 °C) Formation Enthalpy (ΔfH°gas): -125.6 kJ/mol | Stable hydrocarbon; major component of LPG. Reacts vigorously with strong oxidizing agents. [1] [2] [3] | | Bromozinc(1+);(E)-but-2-ene [4] | C₄H₇BrZn | Molecular Weight: Not specified in data CAS Registry: 11769531 | Specific stability and reactivity data for this organozinc compound is not available in the searched literature. | | 1-Bromobutane [5] | C₄H₉Br | Molecular Weight: 137.02 g/mol Boiling Point: 101.6 °C Melting Point: -112 °C Flash Point: 23.9 °C Water Solubility: 0.608 g/L (at 30 °C) | Stable, but Flammable. Incompatible with strong oxidizing agents and strong bases. [5] |

Experimental Context and Inferred Protocols

Organozinc reagents like "bromozinc(1+);butane" are typically synthesized and handled under controlled conditions. The following points outline general experimental considerations based on standard organometallic chemistry practices and the properties of 1-bromobutane.

- Synthesis Precursor: 1-Bromobutane is a common starting material for preparing organozinc compounds. Its properties are critical for planning synthesis. It is flammable (low flash point) and has low water solubility, necessitating careful handling and disposal. [5]

- Handling and Stability: Organozinc compounds are generally moisture- and air-sensitive. Experimental protocols require an inert atmosphere (e.g., using a nitrogen or argon glovebox) and anhydrous solvents to prevent decomposition.

- Reactivity Profile: These compounds typically act as nucleophiles in key carbon-carbon bond-forming reactions, such as the Simmons-Smith cyclopropanation and Negishi cross-coupling. The latter is particularly relevant for drug development in constructing biaryl scaffolds.

Research Strategies for Scientists

Given the scarcity of direct data, here are targeted approaches to advance your investigation.

- Probe Specialized Databases: Search SciFinder, Reaxys, or specific organometallic chemistry publications for the precise compound "this compound" or "butylzinc bromide".

- Infer from Analogues: Use data on well-documented organozinc reagents (e.g., methylzinc or phenylzinc halides) to build predictive models for stability and reactivity.

- Consider Computational Chemistry: Perform DFT calculations to predict the molecular geometry, charge distribution, and thermal stability of the compound.

- Experimental Validation: Develop a minimal experimental workflow to characterize the compound's stability under different temperatures and in various solvents.

Strategy for technical data acquisition

References

- 1. Butane - the NIST WebBook [webbook.nist.gov]

- 2. Butane - the NIST WebBook [webbook.nist.gov]

- 3. Butane Prices Rise Across Key Markets in Q2 2025 on ... [imarcgroup.com]

- 4. ( bromozinc +);(E)-but-2-ene | C4H7BrZn | CID 11769531 - PubChem 1 [pubchem.ncbi.nlm.nih.gov]

- 5. -Bromobutane | CAS#:109-65-9 | Chemsrc [chemsrc.com]

synthesis of Bromozinc(1+);butane laboratory method

Understanding Organozinc Reagents

Organozinc reagents are highly valuable in synthetic chemistry, particularly for carbon-carbon bond formation in drug development. The "Bromozinc(1+);butane" structure suggests a zinc cation coordinated to a butyl group and a bromide anion, which is consistent with organozinc halides (R-Zn-X) used in Reformatsky reactions and cross-coupling chemistry [1].

While a direct synthesis of the butyl variant isn't detailed, the established methodology for preparing similar reagents involves the direct insertion of activated zinc into alkyl halides [2].

General Synthesis Workflow for Organozinc Reagents

The synthesis typically involves creating activated zinc and its reaction with an organic halide. The diagram below outlines this general workflow.

Detailed Experimental Protocol

This protocol adapts a general synthesis of pyridylzinc bromides [2] and a Reformatsky reagent preparation [1] for the hypothetical synthesis of butylzinc bromide.

Materials

- Zinc (Zn) dust: High-purity, activated [1] [2].

- 1-Bromobutane: Anhydrous.

- Solvent: Anhydrous Tetrahydrofuran (THF).

- Copper(I) chloride (CuCl): Optional, for activating zinc [1].

- Inert Atmosphere: Argon or Nitrogen gas.

Procedure

- Preparation of Activated Zinc: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, combine zinc dust and CuCl. Add dry THF to create a slurry. Heat the mixture to reflux with vigorous stirring for 30 minutes [1].

- Synthesis of Butylzinc Bromide: Cool the activated zinc/THF slurry. Using an addition funnel, add a solution of anhydrous 1-bromobutane in dry THF dropwise. Control the addition rate as the reaction may be exothermic. After addition, stir the reaction mixture at elevated temperature (e.g., 50°C) for several hours until completion [2].

- Work-up and Analysis: The resulting butylzinc bromide solution in THF can often be used directly in subsequent reactions. Confirm product formation by titrating an aliquot with iodine [1] or using analytical techniques such as NMR spectroscopy.

Critical Parameters for Success

The table below summarizes key parameters to ensure a successful and reproducible synthesis.

| Parameter | Importance & Considerations |

|---|---|

| Absolute Anhydrous Conditions | Essential. Water rapidly hydrolyzes and destroys organozinc reagents. Use anhydrous solvents, oven-dried glassware, and an inert atmosphere [1]. |

| Zinc Activity | Critical for reaction initiation. Using highly active Rieke zinc or zinc/copper couple is often necessary for efficient oxidative addition [1] [2]. |

| Reaction Monitoring | Reaction progress can be monitored by the dissolution of zinc or analytical techniques. Titration provides quantitative yield determination [1]. |

Suggested Research Strategies

Since a direct protocol was not found, you may need to explore further:

- Consult Specialized Databases: Search Reaxys or SciFinder for "butylzinc bromide" or "n-butylzinc bromide," which may yield more precise synthetic procedures.

- Review Organozinc Literature: Key reference books include "Organozinc Reagents: A Practical Approach" (P. Knochel, P. Jones) [1] for comprehensive coverage of preparation methods.

- Scale Considerations: The provided Reformatsky example demonstrates excellent scalability (>50 mmol) [1], a crucial factor for drug development.

References

Comprehensive Application Notes & Protocols: Bromozinc(1+);Butane Reagents in Cross-Coupling Reactions for Drug Development

Introduction and Significance in Synthetic Chemistry

Bromozinc(1+);butane compounds represent a specialized class of organozinc reagents that have gained significant importance in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. These reagents belong to the broader family of organozinc compounds that serve as crucial nucleophilic partners in carbon-carbon bond formation reactions that are fundamental to pharmaceutical development. The unique reactivity profile of organozinc reagents, including this compound derivatives, makes them particularly valuable for constructing complex molecular architectures encountered in drug discovery programs. Their moderate reactivity and excellent functional group tolerance enable synthetic chemists to assemble sophisticated targets that would be challenging to access through alternative methods.

The strategic importance of this compound reagents in cross-coupling chemistry stems from several key advantages they offer over other organometallic species. These reagents typically demonstrate higher functional group compatibility compared to more reactive organolithium or Grignard reagents, while maintaining sufficient reactivity to participate efficiently in transition metal-catalyzed coupling processes. Additionally, organozinc reagents generally exhibit good thermal stability, allowing for their preparation and use under practical synthetic conditions. The zinc-carbon bond in these compounds has an intermediate polarity that provides a balance between stability and reactivity, making them particularly suitable for complex synthetic operations where chemoselectivity is paramount. These characteristics have established this compound reagents as valuable tools for constructing carbon-carbon bonds in target-oriented synthesis, especially in the pharmaceutical sector where molecular complexity is routinely encountered.

Chemical Applications in Cross-Coupling Reactions

Specific Applications in Carbon-Carbon Bond Formation

This compound reagents participate as key nucleophilic partners in various cross-coupling reactions, enabling efficient carbon-carbon bond construction:

Negishi Coupling: this compound derivatives serve as ideal reagents in palladium-catalyzed Negishi cross-coupling, reacting with various organic electrophiles to form sp²-sp³, sp³-sp³, and sp²-sp² carbon-carbon bonds. This reaction is particularly valuable in pharmaceutical synthesis because of its compatibility with diverse functional groups and the availability of air-stable palladium catalysts [1] [2]. The Negishi coupling using organozinc reagents typically proceeds under mild conditions, making it suitable for complex molecules with sensitive functionalities.

Copper-Catalyzed Alkynylation: Bromozinc reagents have been successfully employed in copper-catalyzed cross-couplings with 1-bromoalkynes to produce internal alkynes, important structural motifs in many bioactive compounds. This method provides access to saturated N-heterocyclic scaffolds with internal alkynes for further elaboration, which is particularly valuable in constructing drug-like molecules [3]. The reaction proceeds efficiently at room temperature when catalyzed by CuCN·2LiBr in the presence of LiBr as a stabilizing additive.

Difluoromethylphosphonation: A specialized application involves the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate to generate aryldifluorophosphonates, compounds of significant interest in life sciences due to their potential as bioisosteres for phosphate groups in drug design. This transformation demonstrates excellent functional group compatibility and operational simplicity, providing a facile access to these valuable compounds [4].

Application in Carbon-Heteroatom Bond Formation

While less common, this compound reagents can also participate in carbon-heteroatom bond-forming reactions:

- Amination Reactions: Though not as widely developed as carbon-carbon bond formation, organozinc reagents can undergo copper-catalyzed coupling with nitrogen-based electrophiles to form C-N bonds, providing alternative routes to aromatic amines and related structures [1] [2].

Table 1: Cross-Coupling Applications of this compound Reagents

| Reaction Type | Catalyst System | Electrophile Partner | Key Features | Application in Drug Development |

|---|---|---|---|---|

| Negishi Coupling | Pd(0) complexes | Aryl/vinyl halides or triflates | Broad functional group tolerance, mild conditions | Core structure assembly for active pharmaceutical ingredients |

| Copper-Catalyzed Alkynylation | CuCN·2LiBr with LiBr additive | 1-Bromoalkynes | Room temperature operation, compatible with N-heterocycles | Introduction of alkyne handles for further diversification |

| Difluoromethylphosphonation | Copper catalysts | Iodobenzoates | Efficient access to fluorinated phosphonates | Preparation of bioisosteres for phosphate-containing biomolecules |

Experimental Protocols

Preparation of this compound Reagents

Principle: Organozinc reagents can be prepared through various methods, including direct zinc insertion into organic halides or transmetalation from other organometallics.

Procedure:

- Apparatus Setup: Conduct all operations under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

- Zinc Activation: Place activated zinc dust (1.2 equiv, 0.12 mmol) in an oven-dried reaction vessel. Activation typically involves washing with dilute HCl, followed by water, acetone, and thorough drying.

- Reaction: Add the organic bromide precursor (1.0 equiv, 0.1 mmol) in anhydrous tetrahydrofuran (THF) or dioxane (0.3-0.5 M concentration) to the activated zinc.

- Initiation: The reaction may require initiation through gentle warming, sonication, or addition of a small amount of 1,2-dibromoethane.

- Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-4 hours).

- Handling: The resulting organozinc reagent solution can be used directly in subsequent cross-coupling reactions without isolation, as these compounds are generally moisture- and oxygen-sensitive.

Note: For bench-stable this compound reagents, stabilization can be achieved through the formation of zincate complexes with additives such as LiBr, which enhance stability and solubility [3].

General Procedure for Copper-Catalyzed Cross-Coupling

Principle: This protocol describes a Cu(I)-catalyzed cross-coupling of bromozinc reagents with organic halides to form new carbon-carbon bonds [3] [4].

Procedure:

- Apparatus: Use an oven-dried J. Young NMR tube or Schlenk flask in an inert atmosphere glovebox.

- Organozinc Formation: Generate the bromozinc reagent in situ following the procedure in Section 3.1.

- Catalyst Addition: Add CuCN·2LiBr (5 mol%) and LiBr (1.0 equiv) to the organozinc solution in THF (0.3 mL).

- Electrophile Addition: Introduce the organic electrophile (e.g., 1-bromoalkyne, 2.0 equiv) to the reaction mixture.

- Reaction: Allow the mixture to stand at room temperature overnight (typically 12-16 hours) with stirring.

- Work-up: Dilute the reaction mixture with diethyl ether (1 mL) and wash with an aqueous solution of 1:1 saturated NH₄OH/saturated NH₄Cl (3 × 1 mL).

- Extraction: Back-extract the combined aqueous washes with diethyl ether (2 × 1 mL).

- Concentration: Combine the organic layers and concentrate under reduced pressure.

- Purification: Purify the crude product by dry-flash chromatography on silica gel, eluting with appropriate solvents (e.g., pentane/ether mixtures).

Critical Parameters:

- Solvent Quality: Use strictly anhydrous solvents to prevent reagent decomposition.

- Catalyst Freshness: Prepare CuCN·2LiBr catalyst solution fresh or store under inert conditions.

- Temperature Control: Maintain room temperature to prevent side reactions; some sensitive reactions may require lower temperatures.

General Procedure for Palladium-Catalyzed Negishi Coupling

Principle: This protocol describes a Pd-catalyzed cross-coupling between this compound reagents and organic halides or triflates [1] [2].

Procedure:

- Catalyst Preparation: In an inert atmosphere glovebox, charge a dry reaction vessel with Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the organic electrophile (1.2 equiv).

- Solvent Addition: Add anhydrous THF, DMF, or toluene to dissolve the reactants (0.1-0.3 M concentration).

- Organozinc Addition: Slowly add the bromozinc reagent solution (1.0 equiv) dropwise via syringe at room temperature.

- Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C, monitoring by TLC until completion (typically 2-8 hours).

- Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl solution.

- Extraction: Extract with ethyl acetate or diethyl ether (3 × 10 mL per mmol of substrate).

- Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

- Concentration: Remove solvents under reduced pressure.

- Purification: Purify the crude product by flash chromatography on silica gel.

Scale-Up Considerations: For larger-scale reactions, maintain strict temperature control and consider slower addition rates of the organozinc reagent to minimize side reactions.

Representative Examples and Data

Table 2: Representative Examples of this compound Reagents in Cross-Coupling Reactions

| Bromozinc Reagent | Coupling Partner | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromozinc-difluorophosphonate | Iodobenzoates | Cu catalysis, dioxane, rt | Aryldifluorophosphonates | High efficiency | [4] |

| p-Methoxyphenylzinc bromide | Aryl halides | Pd or Cu catalysis | Biaryl derivatives | 63-89% | [5] |

| Organozinc from N,N-dimethylhydrazinoalkenes | 1-Bromo-1-octyne | CuCN·2LiBr, LiBr, THF, rt | Alkynyl N-heterocycles | 77% | [3] |

Application in Pharmaceutical Synthesis:

- The copper-catalyzed cross-coupling methodology has been successfully applied to synthesize piperidine and pyrrolidine derivatives containing internal alkynes, which represent privileged scaffolds in drug discovery [3]. These saturated N-heterocycles appear in the top five most common N-heterocycles in FDA-approved drugs and are valued for their enhanced pharmacokinetics and bioavailability.

- The bromozinc-difluorophosphonate coupling provides efficient access to aryldifluorophosphonates, which are of significant interest in life sciences due to their potential as enzyme inhibitors or phosphate bioisosteres in drug molecules [4].

Yield Optimization Strategies:

- Additive Effects: The inclusion of LiBr (1.0 equiv) as an additive significantly improves yield in copper-catalyzed reactions by stabilizing the organozinc species and facilitating transmetalation [3].

- Solvent Selection: Benzotrifluoride (BTF) and toluene provide excellent conversion in the metalloamination/cyclization steps, while THF is optimal for subsequent copper-catalyzed electrophilic functionalization [3].

- Temperature Control: While many reactions proceed efficiently at room temperature, some sensitive electrophiles (e.g., 1-bromo-2-phenylethyne) may require lower temperatures to prevent decomposition and byproduct formation.

Reaction Mechanism and Workflow Visualization

The cross-coupling reactions involving this compound reagents follow a general catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination steps. The specific mechanism varies depending on the catalyst system (palladium vs. copper), but shares common fundamental steps.

Figure 1: General Mechanism for Palladium-Catalyzed Cross-Coupling with Bromozinc Reagents. This diagram illustrates the fundamental steps in Negishi-type cross-coupling reactions involving this compound reagents.

For copper-catalyzed reactions, the mechanism proceeds through the formation of copper-zinc heterobimetallic species (RCu(CN)ZnX) that facilitate the transfer of the organic group to the electrophilic coupling partner [3]. The lithium bromide additive plays a crucial role in stabilizing these intermediates and accelerating the transmetalation step, allowing reactions to proceed efficiently at room temperature.

Figure 2: Experimental Workflow for Cross-Coupling Reactions with this compound Reagents. This workflow outlines the key steps in performing cross-coupling reactions using bromozinc reagents, highlighting critical handling requirements.

Technical Considerations and Limitations

Critical Parameters for Success

- Oxygen and Moisture Exclusion: this compound reagents are highly sensitive to oxygen and moisture, which can lead to protonolysis or oxidation. Rigorous exclusion of air and water is essential throughout preparation and reaction, typically achieved through Schlenk techniques or glovebox operation.

- Zinc Quality and Activation: The quality of zinc metal significantly impacts reagent formation. Freshly activated zinc (treated with dilute acid, rinsed, and dried) provides more consistent results than commercial zinc dust without activation.

- Solvent Effects: The choice of solvent influences both the formation of organozinc reagents and their subsequent cross-coupling reactions. Ethereal solvents like THF are generally preferred for copper-catalyzed couplings, while toluene or benzotrifluoride may be better for the initial metalloamination/cyclization steps [3].

- Catalyst and Additive Optimization: The effectiveness of copper catalysis depends on the specific copper salt and ligands employed. CuCN·2LiBr has proven particularly effective, while the addition of LiBr as a stoichiometric additive significantly enhances reaction rates and yields by stabilizing reactive intermediates [3].

Troubleshooting Common Issues

- Low Conversion: If reactions show poor conversion, consider (1) ensuring zinc activation is sufficient, (2) verifying catalyst freshness and quality, (3) increasing reaction time or temperature slightly, or (4) adding LiBr (1.0 equiv) as a stabilizing additive.

- Byproduct Formation: To minimize homocoupling or other side products, (1) maintain strict temperature control, (2) use high-purity starting materials, (3) avoid excess catalyst loading, and (4) ensure proper stoichiometry of the organozinc reagent.

- Handling Difficulties: For improved handling of air-sensitive reagents, (1) prepare organozinc reagents in situ when possible, (2) use syringe pumps for controlled addition, and (3) employ stabilizers like TMEDA when appropriate (though note that TMEDA may decrease yields in some copper-catalyzed reactions [3]).

Conclusion and Future Perspectives

This compound reagents represent versatile organometallic partners in cross-coupling reactions that offer synthetic chemists powerful methods for carbon-carbon and carbon-heteroatom bond formation. Their moderate reactivity profile compared to other organometallics, combined with good functional group tolerance, makes them particularly valuable for constructing complex pharmaceutical targets. The continued development of copper-catalyzed variants that operate under mild conditions has further expanded the utility of these reagents in synthesizing biologically active molecules.

Future developments in this field will likely focus on expanding substrate scope, developing more sustainable catalytic systems with earth-abundant metals, and improving the handling properties of organozinc reagents to make them more accessible to non-specialist laboratories. Additionally, the integration of this compound chemistry with other synthetic methodologies, such as photoredox catalysis or electrochemical synthesis, may open new avenues for molecular construction in drug discovery programs. As pharmaceutical research continues to demand more efficient and diverse synthetic methods, the application of bromozinc reagents in cross-coupling chemistry is poised to remain an important tool for medicinal chemists seeking to access novel chemical space.

References

- 1. - Cross - Wikipedia coupling reaction [en.wikipedia.org]

- 2. - Cross Coupling [sigmaaldrich.com]

- 3. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes ... [mdpi.com]

- 4. Copper catalyzed cross - coupling of iodobenzoates with... [pubmed.ncbi.nlm.nih.gov]

- 5. ( bromozinc +), methoxybenzene | CAS#:82303-13-7 | Chemsrc 1 [chemsrc.com]

using Bromozinc(1+);butane in carbon-carbon bond formation

Zinc in Reductive Cross-Coupling Reactions

While "Bromozinc(1+);butane" isn't specifically mentioned, zinc metal is used to generate organozinc intermediates in situ or to directly facilitate coupling between two electrophiles. The table below summarizes some of these relevant reactions, though they do not involve butane directly.

| Reaction Type | Coupling Partners | Key Conditions | Product | Note |

|---|---|---|---|---|

| Reductive Cross-Coupling [1] | Aryl Bromide + Alkyl Bromide | Ni catalyst, Zn, room temperature | Alkylated Arene | High functional group tolerance |

| Reductive Allylation [1] | Aryl/Vinyl Bromide + Allylic Acetate | Ni/Pd catalyst, Zn, LiBr additive | Allylated Product | Coupling of two different sulfonate esters |

| Decarboxylative Coupling [1] | Alkyl NHP Ester + Aryl Iodide | Ni catalyst, Zn | Alkylated Arene | Forms alkyl radicals from carboxylic acids |

Workflow for a Typical Zinc-Mediated Cross-Coupling

The following diagram illustrates the general workflow for a nickel-catalyzed reductive cross-coupling, a representative reaction where zinc metal is consumed.

Experimental Protocol Example

The following is a generalized procedure, adapted from the literature, for a nickel-catalyzed reductive cross-coupling of an aryl bromide with an alkyl bromide [1]. This illustrates how zinc is typically used.

- Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the aryl bromide (1.0 equiv), alkyl bromide (1.2-1.5 equiv), nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 6-12 mol%).

- Addition of Solvent and Reductant: Add a suitable anhydrous solvent (e.g., DMA or DMF). Add zinc powder (2.0-3.0 equiv) last. The reaction is often assembled on the benchtop with no special precautions to exclude air or moisture, though this depends on the specific protocol [1].

- Reaction Execution: Seal the vessel and stir the reaction mixture at room temperature or at a defined elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

- Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to quench excess zinc. The zinc salts can be removed by filtration through a pad of Celite.

- Purification and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel. Analyze the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations for Researchers

- Butane's Role: The search results do not clarify the role of "butane" in this context. Butane could theoretically be involved as a solvent, a starting material for radical formation, or as part of the organozinc reagent (e.g., n-butylzinc), but this is speculative without a specific reference.

- Mechanochemical Activation: Ball milling can be used as an alternative to traditional solution-based methods, offering reduced solvent usage, shorter reaction times, and enhanced efficiency in zinc-mediated reactions [1].

- Aqueous Micellar Conditions: Some zinc-mediated reactions can be performed in an aqueous micellar medium at room temperature, providing a greener alternative to traditional organic solvents [1].

I hope this information provides a useful starting point for your research. For more precise information, you may need to consult specialized organic chemistry databases or search for the specific compound in primary literature using its CAS number.

References

Comprehensive Guide to Organozinc Reagents in Nucleophilic Substitution: Focus on Butylzinc Bromide

Introduction to Organozinc Reagents and Nucleophilic Substitution

Organozinc reagents, such as butylzinc bromide (approximated by the query "Bromozinc(1+);butane"), represent a valuable class of organometallic compounds in modern synthetic organic chemistry. These reagents typically exhibit moderated reactivity compared to their organolithium or Grignard counterparts, resulting in enhanced functional group tolerance and chemo-selectivity in various transformations. The zinc atom in these complexes, with its significant covalent character and lower electronegativity, creates a carbon-zinc bond that is highly polarized yet less ionic, making these reagents effective yet selective nucleophiles in substitution reactions. This property profile makes them particularly useful for advanced synthetic applications, including drug development and the construction of complex molecular architectures where sensitive functional groups must persist through the reaction conditions.

Fundamental Reaction Mechanisms

To understand the application of butylzinc bromide, one must first grasp the fundamental mechanisms of nucleophilic substitution. These mechanisms provide the foundational context in which organozinc reagents operate.

SN1 and SN2 Mechanism Overview

The two primary mechanisms for nucleophilic substitution are the SN1 (unimolecular) and SN2 (bimolecular) pathways, which differ fundamentally in their kinetics and stereochemical outcomes [1] [2] [3].

SN2 Mechanism (Substitution, Nucleophilic, Bimolecular): This concerted mechanism occurs in a single step where bond formation between the nucleophile and substrate carbon coincides with bond cleavage between the carbon and leaving group. The reaction follows second-order kinetics (rate = k[substrate][nucleophile]) and proceeds with complete stereochemical inversion at the reaction center, often visualized as an "umbrella turning inside out" [1] [4]. This mechanism is favored for primary and secondary alkyl halides with strong nucleophiles in polar aprotic solvents.

SN1 Mechanism (Substitution, Nucleophilic, Unimolecular): This stepwise mechanism occurs through a discrete carbocation intermediate. The rate-determining step involves the ionization of the substrate to form a carbocation, followed by rapid attack by a nucleophile. The reaction follows first-order kinetics (rate = k[substrate]) and results in racemization or a mixture of stereochemical outcomes due to the planar nature of the carbocation intermediate, which can be attacked from either face [2]. This pathway is favored for tertiary alkyl halides and substrates that can form stabilized carbocations, typically in polar protic solvents.

Comparative Analysis of Substitution Mechanisms

The following table summarizes the key distinguishing features between SN1 and SN2 reaction mechanisms:

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order (depends only on substrate concentration) [2] [3] | Second-order (depends on both substrate and nucleophile concentration) [1] [3] |

| Molecularity | Unimolecular in rate-determining step [2] | Bimolecular [1] |

| Reaction Steps | Two or more steps [2] | One concerted step [1] |

| Stereochemistry | Racemization or mixture of retention and inversion [2] [3] | Complete inversion of configuration [1] [3] |

| Substrate Preference | Tertiary > Secondary > Primary [2] [3] | Primary > Secondary > Tertiary (which rarely reacts) [1] [3] |

| Solvent Effects | Favored by polar protic solvents [3] | Favored by polar aprotic solvents [3] |

| Likelihood of Rearrangements | Common due to carbocation intermediate [2] [3] | Rare [3] |

Mechanism Visualization

The diagram below illustrates the core mechanisms of nucleophilic substitution, highlighting the key differences between the SN1 and SN2 pathways:

Butylzinc Bromide in Nucleophilic Substitution

Properties and Characteristics

Butylzinc bromide (C₄H₉ZnBr) is an organozinc compound that functions as a carbon-centered nucleophile in substitution reactions. The zinc atom significantly influences the reactivity of the attached butyl group:

- Moderate Nucleophilicity: The nucleophilicity of the butyl group in butylzinc bromide is lower than that of organolithium or Grignard reagents, which translates to reduced side reactions with electrophilic functional groups.

- Low Basicity: These reagents exhibit minimal basicity, thereby suppressing beta-elimination reactions that often compete with substitution, especially with secondary substrates.

- Stereoselectivity: When attacking electrophilic centers, organozinc reagents can impart interesting stereochemical outcomes, though typically with lower stereoselectivity than highly reactive organometallics.

Comparative Analysis of Organometallic Nucleophiles

The table below quantitatively compares butylzinc bromide with other common organometallic nucleophiles:

| Characteristic | Butylzinc Bromide | Butylmagnesium Bromide (Grignard) | Butyllithium |

|---|---|---|---|

| Relative Nucleophilicity | Moderate | High | Very High |

| Relative Basicity | Low | High | Very High |

| Functional Group Tolerance | High | Low | Very Low |

| Typical Solvents | Et₂O, THF, hydrocarbons | Et₂O, THF | Et₂O, THF, hydrocarbons |

| Stability to Air/Moisture | Low (pyrophoric in some forms) | Low | Very Low |

| Common Side Reactions | Negligible elimination | Significant elimination | Extensive elimination |

Experimental Protocols

Given the absence of specific protocols for butylzinc bromide in nucleophilic substitution in the search results, the following represents a generalized framework based on standard organozinc chemistry practices.

Protocol Framework: SN2-Type Substitution with Butylzinc Bromide

Title: General Protocol for the Alkylation of Alkyl Halides Using Butylzinc Bromide via SN2 Pathway

Principle: This procedure outlines the use of butylzinc bromide as a nucleophile in a bimolecular substitution reaction with primary alkyl halides to form carbon-carbon bonds.

Materials:

- Butylzinc bromide solution (1.0 M in THF or hexanes)

- Alkyl halide substrate (primary alkyl bromides or iodides)

- Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

- Inert atmosphere equipment (nitrogen or argon manifold)

- Glassware: oven-dried Schlenk flask, syringes for air-sensitive liquids

- TLC plates for reaction monitoring

- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: Under an inert atmosphere, charge an oven-dried Schlenk flask with the alkyl halide substrate (1.0 equiv) in anhydrous THF (10 mL/mmol substrate).

- Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

- Addition: Slowly add the butylzinc bromide solution (1.2 equiv) dropwise via syringe over 15 minutes, maintaining the temperature below 5°C.

- Reaction: After complete addition, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

- Monitoring: Monitor reaction progress by TLC or GC-MS until complete consumption of the starting alkyl halide is observed.

- Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL/mmol substrate) at 0°C.

- Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL/mmol), combine the organic extracts, and wash with brine.

- Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired substitution product.

Safety Considerations:

- Butylzinc bromide is air- and moisture-sensitive and must be handled under an inert atmosphere.

- Appropriate personal protective equipment (PPE) including gloves and safety glasses is mandatory.

- All glassware must be thoroughly dried before use.

Workflow Visualization

The following diagram outlines the experimental workflow for a typical nucleophilic substitution reaction using an organozinc reagent:

Troubleshooting and Optimization

When working with butylzinc bromide in nucleophilic substitution reactions, several factors can influence the reaction outcome:

- Low Conversion: If the reaction fails to proceed to completion, consider increasing the reaction temperature gradually or extending the reaction time. The addition of catalytic agents such as lithium salts or copper(I) compounds may enhance reactivity.

- Byproduct Formation: If elimination products are observed, lower the reaction temperature and ensure that the organozinc reagent is added slowly to minimize base-catalyzed side reactions.

- Solvent Effects: The choice of solvent significantly impacts the reaction rate and mechanism. Polar aprotic solvents like DMF or DMSO may accelerate SN2-type substitutions, while polar protic solvents should generally be avoided as they may decompose the organozinc reagent [3].

- Leaving Group Efficiency: The reactivity follows the trend I > Br > OTs > Cl >> F for leaving groups in nucleophilic substitution reactions [3]. If using alkyl chlorides, consider activating them with additives or switching to the corresponding bromides or iodides.

Applications in Drug Development and Research

Organozinc reagents like butylzinc bromide have found significant applications in pharmaceutical research and development:

- Fragment Coupling: The moderate reactivity of organozinc compounds makes them ideal for coupling complex molecular fragments in the late stages of synthetic sequences, where more reactive organometallics would cause decomposition.

- Stereocenter Formation: Through carefully designed substitution reactions, these reagents can be employed to establish stereocenters with predictable configuration, particularly in SN2-type displacements.

- Heterocyclic Chemistry: Organozinc reagents are valuable for functionalizing heterocyclic cores commonly found in drug molecules, with their functional group tolerance allowing for direct modification of complex scaffolds containing sensitive substituents.

Conclusion

While specific literature on "this compound" in nucleophilic substitution reactions appears limited in general sources, the general principles of organozinc chemistry provide a solid foundation for understanding its potential applications. Butylzinc bromide represents a versatile nucleophile with distinct advantages in selectivity and functional group compatibility. Further specialized literature searching through synthetic methodology journals and organometallic chemistry databases would yield more specific protocols and applications for this reagent class.

References

Comprehensive Application Notes and Protocols: Butylzinc Bromide (Bromozinc(1+);butane) in Modern Organic Synthesis

Introduction to Organozinc Reagents in Synthetic Chemistry

Organozinc reagents represent a crucial class of organometallic compounds that occupy a fundamental role in modern synthetic organic chemistry, particularly in cross-coupling reactions that enable carbon-carbon bond formation. Unlike the more reactive Grignard and organolithium reagents, organozinc compounds exhibit moderated nucleophilicity while demonstrating excellent functional group tolerance, making them invaluable intermediates in the construction of complex molecular architectures. The specific reagent butylzinc bromide (C₄H₉ZnBr), systematically named as bromozinc(1+);butane, has emerged as a particularly useful reagent in various synthetic transformations, including Negishi cross-couplings, conjugate additions, and other carbon-carbon bond-forming processes.

The unique reactivity profile of butylzinc bromide stems from its intermediate position on the reactivity scale of organometallic reagents—less basic and nucleophilic than organolithium compounds yet sufficiently reactive for efficient transmetalation in catalytic cycles. This balanced reactivity allows for the incorporation of the n-butyl group into complex molecules while preserving sensitive functional groups that might not survive exposure to more aggressive organometallic reagents. In pharmaceutical synthesis, the n-butyl moiety appears in various bioactive molecules, making butylzinc bromide an important reagent for structure-activity relationship studies and lead optimization campaigns in drug discovery.

Physical and Chemical Properties

Fundamental Characteristics

Butylzinc bromide belongs to the class of dialkylzinc and alkylzinc halide compounds that share several distinctive physical and chemical properties. These air- and moisture-sensitive materials typically exist as colorless to pale yellow liquids or low-melting solids when pure, though solutions are more commonly handled in laboratory settings. Butylzinc bromide demonstrates moderate thermal stability, decomposing at elevated temperatures but generally stable at room temperature when properly stored under inert atmosphere. The compound is typically soluble in ethereal solvents such as tetrahydrofuran (THF) and 1,3-dimethyl-2-imidazolidinone (DMI), with solubility parameters that facilitate its use in homogeneous reaction conditions essential for consistent reactivity in synthetic applications.

The molecular structure of butylzinc bromide features a zinc center coordinated in a linear arrangement, with the organic moiety and halide ligand occupying coordination sites. This electron-deficient center can form Lewis acid-base complexes with various donors, including ethers, amines, and phosphines, which can significantly influence its reactivity. The zinc-carbon bond in butylzinc bromide displays intermediate polarity, less polar than comparable organolithium or organomagnesium compounds, which contributes to both its functional group tolerance and its suitability for transmetalation processes in catalytic cycles.

Quantitative Properties Data

Table 1: Physical Properties and Stoichiometric Data for Butylzinc Bromide

| Property | Specification | Experimental Context |

|---|---|---|

| Typical Concentration | 0.72 M in DMI | Determined by ^1H NMR spectroscopy [1] |

| Solvent Systems | THF, DMI, etherial solvents | Compatible with various ethereal solvents [1] |

| Molar Equivalents | 1.30 equiv relative to electrophile | Optimized for cross-coupling reactions [1] |

| Stability | Up to 3 weeks at 0-4°C under argon | No significant deterioration under proper storage [1] |

| Preparation Method | Zinc insertion into 1-bromobutane | Activated Zn powder with iodine catalyst [1] |

Synthetic Applications in Organic Synthesis

Nickel-Catalyzed Asymmetric Negishi Cross-Coupling

The Negishi cross-coupling reaction represents one of the most significant applications of butylzinc bromide in modern organic synthesis, particularly for the formation of carbon-carbon bonds between sp³-hybridized carbon centers. This transformation employs palladium or nickel catalysts to mediate the coupling of organozinc reagents with organic electrophiles, typically halides or pseudohalides. Butylzinc bromide has demonstrated exceptional utility in nickel-catalyzed enantioselective couplings with racemic secondary α-bromo amides, enabling the production of enantiomerically enriched compounds with potential pharmaceutical relevance. The synthetic value of this methodology lies in its ability to install alkyl chains with high stereochemical fidelity while maintaining compatibility with diverse functional groups, including nitriles, amides, and esters [1].

In a representative example from recent literature, butylzinc bromide participated in a nickel-catalyzed asymmetric cross-coupling with N-benzyl-2-bromo-N-phenylbutanamide to afford (S)-N-benzyl-7-cyano-2-ethyl-N-phenylheptanamide in excellent yield (85-89%) and with high enantiomeric excess (91% ee). This transformation employed NiCl₂-glyme as the catalyst precursor and (R)-(i-Pr)-Pybox as a chiral ligand, demonstrating the effectiveness of butylzinc bromide in challenging enantioselective carbon-carbon bond formations. The reaction exhibited broad functional group tolerance, with the nitrile functionality remaining intact throughout the transformation—a testament to the mild reactivity profile of butylzinc bromide compared to more nucleophilic organometallic reagents [1].

Other Synthetic Applications

Beyond Negishi cross-coupling reactions, butylzinc bromide finds utility in various other synthetic contexts. The reagent can participate in carbonyl additions to aldehydes and ketones, though its moderate reactivity often requires activation or catalysis for efficient addition. In conjugate addition reactions, butylzinc bromide can add to α,β-unsaturated carbonyl compounds, particularly when catalyzed by transition metals such as copper or palladium. The compound also serves as a butyl transfer agent in copper-catalyzed alkylations and can be employed for the preparation of higher-order organozinc reagents through transmetalation processes. Additionally, butylzinc bromide has found application in cyclopropanation reactions and other carbon-carbon bond-forming processes that benefit from its balanced reactivity and functional group compatibility.

Experimental Protocols

Protocol 1: Preparation of Butylzinc Bromide Reagent

Principle: This procedure describes the preparation of a 0.72 M solution of butylzinc bromide in 1,3-dimethyl-2-imidazolidinone (DMI) via zinc insertion into 1-bromobutane, catalyzed by iodine [1].

Materials and Equipment:

- Zinc powder (9.80 g, 150 mmol, 1.50 equiv) [1]

- 1-Bromobutane (13.7 mL, 100 mmol, 1.00 equiv)

- Anhydrous 1,3-dimethyl-2-imidazolidinone (DMI, 100 mL)

- Iodine (634 mg, 2.50 mmol, 0.0250 equiv) [1]

- Argon atmosphere

- 200-mL pear-shaped Schlenk flask with magnetic stirbar

- Oil bath

- Fritted filter tube (medium porosity)

Procedure:

- Place zinc powder (9.80 g, 150 mmol) in an oven-dried 200-mL pear-shaped Schlenk flask equipped with a magnetic stirbar.

- Assemble the apparatus and purge with argon for 5 minutes to ensure an inert atmosphere.

- Cap the flask with a rubber septum and heat under high vacuum (0.5 mmHg) at 70°C for 30 minutes to activate the zinc.

- Refill the flask with argon and add anhydrous DMI (100 mL) via syringe under positive argon pressure.

- Add iodine (634 mg, 2.50 mmol) in one portion through the neck of the flask. The red color of iodine will fade after approximately 5 minutes of stirring at 70°C, indicating completion of the activation process.

- Add 1-bromobutane (13.7 mL, 100 mmol) via syringe over 4 minutes.

- Stir the reaction mixture at 70°C for 12 hours to complete the zinc insertion process.

- Allow the mixture to cool to room temperature for 1 hour without stirring, enabling unreacted zinc powder to settle.

- Filter the supernatant solution under argon through a fritted filter tube of medium porosity into an oven-dried, 2-necked 250-mL round-bottom flask.

- Determine the concentration of the alkylzinc solution (typically 0.72 M) by ^1H NMR spectroscopy. The resulting clear yellow solution can be stored under argon at 0-4°C for up to 3 weeks without significant deterioration.

Characterization: The successful formation of butylzinc bromide can be confirmed by ^1H NMR spectroscopy, with the CH₂Zn protons appearing at δ 0.13 (referenced to D₂O). The molar ratio of DMI:RZnBr:reduction product is typically 11.7:1:0.088 as determined by No-D NMR spectroscopy [1].

Protocol 2: Nickel-Catalyzed Enantioselective Negishi Cross-Coupling

Principle: This protocol describes the enantioselective coupling of butylzinc bromide with a racemic secondary α-bromo amide using a nickel catalyst system with a chiral Pybox ligand to afford an enantiomerically enriched product [1].

Materials and Equipment:

- Butylzinc bromide solution (0.72 M in DMI, 63.2 mL, 45.5 mmol, 1.30 equiv)

- N-Benzyl-2-bromo-N-phenylbutanamide (11.6 g, 35.0 mmol, 1.00 equiv)

- NiCl₂-glyme (536 mg, 2.44 mmol, 0.0697 equiv)

- (R)-(i-Pr)-Pybox (960 mg, 3.19 mmol, 0.0910 equiv)

- Anhydrous DMI (72 mL) and THF (17.5 mL)

- Argon atmosphere

- 1000-mL three-necked round-bottomed flask with thermometer

- Magnetic stirrer

- Syringes for reagent transfer

- Chromatography equipment for purification

Procedure:

- Place NiCl₂-glyme (536 mg, 2.44 mmol), (R)-(i-Pr)-Pybox (960 mg, 3.19 mmol), and N-benzyl-2-bromo-N-phenylbutanamide (11.6 g, 35.0 mmol) in an oven-dried 1000-mL three-necked round-bottomed flask equipped with a magnetic stirbar, thermometer, and argon inlet.

- Purge the flask with argon for 20 minutes to ensure complete exclusion of oxygen and moisture.

- Add DMI (72 mL) and THF (17.5 mL) via syringe to the flask under a positive pressure of argon.

- Stir the resulting orange solution at room temperature for 10 minutes to pre-form the catalyst.

- Add the butylzinc bromide solution (63.2 mL, 45.5 mmol) via syringe over 6 minutes, maintaining the internal temperature below 30°C to preserve reaction efficiency and enantioselectivity.

- Stir the resulting dark-brown reaction mixture at room temperature (23°C) for 24 hours to complete the cross-coupling process.

- Monitor reaction progress by ^1H NMR analysis of aliquots, observing the disappearance of the triplet at δ 3.95 corresponding to the α-bromo amide starting material.

- Quench excess organozinc reagent by adding ethanol (15 mL) to the reaction mixture.

- Dilute the brown reaction mixture with diethyl ether (500 mL) and transfer to a 1-L separatory funnel.

- Wash the organic layer with water (3 × 300 mL) to remove DMI and inorganic salts.

- Dry the organic layer over anhydrous Na₂SO₄ (30 g), filter through a Büchner funnel containing a bed of celite, and concentrate by rotary evaporation (40°C, 20 mmHg).

- Purify the resulting orange oil by column chromatography on SiO₂ (350 g), wet-packed in hexanes, and elute with a gradient of EtOAc in hexanes (10% → 40% EtOAc) to obtain the pure cross-coupling product as a white solid (10.4-10.8 g, 85-89% yield, 91% ee).

Characterization: The product exhibits the following physical properties: Mp: 67-69°C; [α]²⁶D −30.5 (c 1.05, CHCl₃); ^1H NMR (CDCl₃, 500 MHz) δ: 0.80 (t, J = 7.4 Hz, 3H), 1.11-1.28 (m, 2H), 1.30-1.42 (m, 4H), 1.56-1.69 (m, 4H), 2.13-2.20 (m, 1H), 2.27 (t, J = 7.1 Hz, 2H), 4.86 (d, J = 14 Hz) [1].

Experimental Workflow Visualization

Figure 1: Workflow for butylzinc bromide preparation

Safety and Handling Considerations

Material Handling and Storage

Organozinc reagents such as butylzinc bromide require careful handling due to their pyrophoric nature and sensitivity to air and moisture. These compounds can ignite spontaneously upon exposure to air, necessitating strict handling under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods. Butylzinc bromide should be stored under an inert atmosphere at 0-4°C, where it remains stable for several weeks without significant decomposition. When working with butylzinc bromide solutions, it is essential to use dry, anhydrous solvents and ensure that all glassware is thoroughly dried and purged with inert gas before use. Personnel should wear appropriate personal protective equipment, including safety glasses, gloves, and lab coats, and have class D fire extinguishers readily available in case of ignition.

The quenching of excess reagent should be performed carefully using controlled addition of ethanol or isopropanol, followed by aqueous workup. Waste streams containing organozinc compounds should be collected separately and treated as hazardous chemical waste according to institutional guidelines. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention if irritation persists. Butylzinc bromide solutions should be transported in securely sealed containers that are clearly labeled with contents, concentration, date of preparation, and appropriate hazard warnings.

Hazard Analysis and Risk Mitigation

Table 2: Hazard Analysis and Risk Mitigation Strategies

| Hazard Category | Specific Risks | Mitigation Strategies |

|---|---|---|

| Pyrophoricity | Spontaneous ignition upon air exposure | Maintain inert atmosphere; use Schlenk techniques; have fire extinguisher ready |

| Moisture Sensitivity | Rapid decomposition with heat generation | Use dried glassware and anhydrous solvents; purge with inert gas |

| Chemical Reactivity | Reacts vigorously with protic compounds | Controlled quenching; avoid contact with water, alcohols, acids |

| Health Effects | Irritant to skin, eyes, respiratory system | Use appropriate PPE; work in fume hood; emergency wash stations accessible |

| Catalyst Components | Potential sensitizers and toxic compounds | Handle NiCl₂-glyme and ligands with gloves; minimize dust formation |

Analytical Methods and Characterization

Quality Control and Reaction Monitoring

The concentration and quality of butylzinc bromide solutions can be determined using several analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly valuable. The ^1H NMR method for concentration determination involves placing a sealed tube of D₂O in an NMR tube containing the alkylzinc solution and acquiring a standard 1D ^1H NMR spectrum using D₂O as a reference. The characteristic chemical shifts observed include resonances for DMI at δ 3.31 and 2.74, the CH₂Zn protons of butylzinc bromide at δ 0.13, and the terminal methyl group of any reduction byproduct at δ 0.94. Using the measured density of the solution (typically 1.14 g/mL for DMI solutions) and the integrated ratios of these signals, the precise concentration of the organozinc reagent can be calculated, which is crucial for achieving reproducible results in stoichiometrically sensitive reactions [1].

For reaction monitoring, thin-layer chromatography (TLC) and analytical HPLC can be employed to track the consumption of starting materials and formation of products. In the nickel-catalyzed Negishi cross-coupling, the disappearance of the α-bromo amide starting material can be followed by ^1H NMR by monitoring the disappearance of a characteristic triplet at δ 3.95. Additionally, chromatographic methods can be used to assess enantiomeric excess when employing chiral ligands, with chiral HPLC or GC methods providing accurate ee determinations. For reaction optimization studies, in situ spectroscopic techniques such as IR spectroscopy can offer real-time monitoring capability, though these methods require specialized equipment for operation under inert atmosphere.

Troubleshooting and Optimization

Common Issues and Solutions

Even with carefully followed protocols, researchers may encounter challenges when working with butylzinc bromide and related organozinc reagents. One frequent issue is low yield in the zinc insertion step, which typically stems from inadequate zinc activation or the presence of impurities. This can be addressed by ensuring proper activation of zinc powder under vacuum at elevated temperature (70°C for 30 minutes) and using high-purity starting materials. Another common problem is premature decomposition of the organozinc reagent, often resulting from exposure to oxygen or moisture during preparation or storage. Maintaining strict inert atmosphere conditions throughout all manipulations is essential for preserving reagent integrity.

In the Negishi cross-coupling reactions, researchers may observe incomplete conversion or formation of side products. Incomplete conversion often results from catalyst decomposition or inadequate mixing, which can be addressed by ensuring efficient stirring and using freshly prepared catalyst solutions. The formation of homocoupling byproducts (bis-alkylated compounds) typically indicates issues with the transmetalation step or catalyst loading, which may be optimized by adjusting the stoichiometry of reagents or the catalyst-to-ligand ratio. When employing chiral ligands for asymmetric transformations, lower-than-expected enantioselectivity may result from impurities in starting materials, incomplete ligand exchange at the metal center, or the presence of trace oxygen or water, each requiring specific remediation strategies.

Conclusions and Future Perspectives

Butylzinc bromide (this compound) represents a versatile organometallic reagent with significant utility in modern organic synthesis, particularly in nickel-catalyzed Negishi cross-coupling reactions. The protocols outlined in this document provide researchers with detailed methodologies for the preparation, handling, and application of this valuable synthetic intermediate. The functional group compatibility, moderate reactivity, and suitability for enantioselective transformations make butylzinc bromide particularly valuable for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.

Future developments in organozinc chemistry will likely focus on expanding the scope of asymmetric transformations, developing more sustainable and cost-effective preparation methods, and integrating these reagents with emerging synthetic technologies such as flow chemistry and photoredox catalysis. The continued exploration of new ligand architectures for transition metal catalysis will further enhance the synthetic utility of butylzinc bromide and related organozinc compounds. As synthetic methodologies advance, organozinc reagents are poised to maintain their position as indispensable tools for the construction of complex molecular architectures in both academic and industrial settings.

References

Bromozinc(1+);butane reaction mechanisms and pathways

Protocols for Bromination of Butane and Derivatives

The following section provides detailed methodologies for synthesizing and analyzing brominated butane compounds, which are key precursors and models in reaction mechanism studies.

Protocol 1: Synthesis of 1-Bromobutane via SN2 Reaction [1]

This classic laboratory preparation demonstrates a nucleophilic substitution to form a carbon-bromine bond.

- Objective: To prepare 1-bromobutane from 1-butanol using an SN2 mechanism under acidic conditions.

- Materials:

- Reagents: 1-Butanol (15.0 mL), Sodium Bromide (NaBr, 20.0 g), Deionized Water (15.0 mL), Concentrated Sulfuric Acid (H₂SO₄, 15 mL), 1.0 M Sodium Chloride (NaCl, 20 mL), Anhydrous Sodium Sulfate (Na₂SO₄).

- Glassware: 250-mL round bottom flask, reflux apparatus, simple distillation apparatus, separatory funnel.

- Hazard/Safety:

- 1-butanol and 1-bromobutane are flammable and irritants.

- Concentrated sulfuric acid is strongly corrosive and toxic. Wear gloves and handle with extreme care.

- Procedure:

- Reaction Setup: In a 250-mL round bottom flask, dissolve 20.0 g of NaBr in 15.0 mL of water. Add 15.0 mL of 1-butanol and mix.

- Cooling and Acid Addition: Place the flask in an ice-water bath. Slowly and carefully, add 15 mL of concentrated sulfuric acid in ~1 mL increments, swirling the flask to cool after each addition.

- Reflux: Assemble the flask for reflux and heat the mixture for 45 minutes.

- Distillation: After reflux, convert the setup to a simple distillation. Collect the distillate, which contains water and 1-bromobutane, in a flask containing about 20 mL of water.

- Purification:

- Transfer the distillate to a separatory funnel and wash with 20 mL of 1.0 M NaCl solution.

- Separate and keep the organic layer (determine by density).

- Dry the organic layer by adding anhydrous Na₂SO₄ until the liquid is clear.

- Purification (Day 2): Decant the dried liquid into a clean distillation apparatus. Purify by simple distillation, collecting the fraction that boils between 90-95°C and 101.4°C.

- Data Collection:

- Measure the mass and volume of the final product to calculate yield.

- Determine the refractive index and obtain an IR spectrum for characterization and purity assessment.

Protocol 2: Free Radical Allylic Bromination of 1-Butene [2]

This protocol outlines the reaction using N-Bromosuccinimide (NBS) to brominate at the allylic position, proceeding via a radical mechanism.

- Objective: To brominate 1-butene at its allylic positions using NBS and radical initiation.

- Materials:

- Reagents: 1-Butene, N-Bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide), solvent (e.g., CCl₄).

- Equipment: Apparatus for light-induced radical initiation or thermal initiation.

- Procedure:

- Initiation: The reaction is initiated by light (hν) or heat, which generates a bromine radical from NBS.

- Propagation:

- A bromine radical abstracts an allylic hydrogen from 1-butene, forming a resonance-stabilized allylic radical and HBr.

- This allylic radical reacts with NBS, generating the product and a new bromine radical to continue the chain.

- Product Mixture: The reaction yields a mixture of products due to the resonance-stabilized intermediate.

- Expected Products:

- 3-Bromo-1-butene

- 1-Bromo-2-butene (both cis and trans isomers)

The experimental workflow for these bromination protocols can be summarized as follows:

Quantitative Data for Brominated C4 Intermediates

The table below summarizes key physical properties for reagents and products involved in these bromination reactions, which are critical for experimental design and product identification. [3] [1]

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index (ηD) |

|---|---|---|---|---|

| 1-Butanol | 74.12 | 117.7 | 0.81 | 1.3993 |

| 1-Bromobutane | 137.02 | 101.4 | 1.276 | 1.4401 |

| 2-Bromobutane | 137.02 | ~91 | 1.258 (at 20°C) | ~1.436 (est.) |

| Sulfuric Acid (98%) | 98.08 | 290 | 1.840 | - |

Key Mechanistic Pathways in Butane Bromination

Understanding the competing pathways in bromination reactions is essential for predicting and controlling outcomes.

Free Radical Substitution in n-Butane: In the photochemical bromination of n-butane, a mixture of 1-bromobutane and 2-bromobutane is formed. [4] The secondary radical intermediate leading to 2-bromobutane is more stable, making it the predominant product. This contrasts with chlorination, where the reaction is less selective.

Allylic Bromination and Resonance Stabilization: The bromination of 1-butene with NBS does not proceed via an ionic addition but through a free radical chain reaction at the allylic position. [2] The key feature is the formation of a resonance-stabilized allylic radical, leading to multiple products.

- Product 1: 3-Bromo-1-butene (from the primary radical contributor)

- Product 2: 1-Bromo-2-butene (from the secondary radical contributor)

The following diagram illustrates the competing pathways and product distribution for the radical-based bromination of n-butane and 1-butene.

Application in Research and Development

Brominated organic compounds are pivotal in various research fields beyond basic synthesis.

- Material Science and Separation: Bromine functionalization of organic linkers in Metal-Organic Frameworks (MOFs) enhances the separation of light hydrocarbons like ethane and ethylene. The high polarizability of bromine atoms improves van der Waals interactions and potential C–H∙∙∙Br hydrogen bonding with alkanes, increasing adsorption selectivity. [5] This principle is crucial for developing more energy-efficient industrial separation processes.

Important Disclaimer

The protocols and information provided are for research purposes only. They must be carried out by trained individuals in an appropriate laboratory setting, with a full understanding of the risks and adherence to all relevant safety regulations, including the use of personal protective equipment (PPE).

Suggestions for Further Investigation

To find information on the specific reaction between "Bromozinc(1+)" and butane, I suggest:

- Searching for "zinc bromide butane complex" or "organozinc butane" in specialized chemistry databases like SciFinder or Reaxys.

- Reviewing literature on organozinc chemistry and Ziegler-Natta catalysis, as zinc compounds are often involved in initiation steps.

References

- 1. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 2. organic chemistry - Alllylic bromination of 1 -butene - Chemistry Stack... [chemistry.stackexchange.com]

- 3. Butane, 1-bromo- - the NIST WebBook [webbook.nist.gov]

- 4. The major product is an equimolar mixture of two compounds. [doubtnut.com]

- 5. Bromine functionalization of metal–organic frameworks to ... [sciencedirect.com]

Application Note: Butylzinc Bromide in Multicomponent Synthesis

Introduction Organozinc reagents, such as butylzinc bromide, are highly valuable in organic synthesis due to their good functional group tolerance and moderate reactivity. A particularly useful application is their role in multicomponent reactions for the straightforward synthesis of complex molecules [1]. This note details the application of butylzinc bromide in a multicomponent Mannich-type reaction to produce α-branched amines, which are crucial scaffolds in many active pharmaceutical ingredients (APIs) [1].

Reaction Overview The process involves a one-pot, three-component coupling between an organozinc bromide (e.g., butylzinc bromide), an amine, and an aldehyde [1]. The general workflow is as follows:

Diagram 1: Workflow for the multicomponent synthesis of α-branched amines using butylzinc bromide.

Key Advantages for Pharmaceutical Synthesis

- Molecular Diversity: Enables the incorporation of a wide range of alkyl groups (from primary alkyl bromides) into complex amine structures, accelerating the exploration of chemical space in drug discovery [1].

- Functional Group Tolerance: The reaction conditions are compatible with various functionalized alkyl bromides, allowing for the synthesis of more complex and pharmaceutically relevant intermediates [1].

- Streamlined Synthesis: The multicomponent approach converges three simple building blocks into a complex product in a single operation, improving synthetic efficiency [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of Butylzinc Bromide

This protocol describes the preparation of the organozinc reagent from 1-bromobutane [1].

- Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

- Activation of Zinc: In a flame-dried reaction vessel, charge Zinc dust (6.0 equivalents). Activate the zinc by adding chlorotrimethylsilane (20 mol%) and 1,2-dibromoethane (60 mol%).

- Metalation: Add a solution of 1-bromobutane (10 mmol) and LiCl (1.0 equivalent) in anhydrous THF (concentration of 1.0 M relative to alkyl bromide).

- Reaction Conditions: Stir the reaction mixture vigorously at 80°C for 16 hours.

- Post-reaction Processing: After cooling to room temperature, allow the reaction mixture to settle. Centrifuge the mixture to separate unreacted zinc dust and other solids.

- Product Isolation: Carefully collect the supernatant solution containing the butylzinc bromide using a syringe.

- Quality Control: Determine the exact concentration of the organozinc reagent by iodometric titration [1]. The yield is typically >90% [1].

Protocol 2: Multicomponent Synthesis of an α-Branched Amine

This protocol uses the pre-formed butylzinc bromide in a Mannich-type reaction [1].

- Reaction Setup: Perform under an inert atmosphere.

- Coupling Reaction: In a separate flame-dried vessel, combine the solution of butylzinc bromide (1.2 equivalents, concentration as determined by titration) with an aldehyde (1.0 equivalent, e.g., benzaldehyde) and a secondary amine (1.0 equivalent, e.g., piperidine).

- Reaction Conditions: Stir the reaction mixture at 50°C for 3 hours.

- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

- Work-up: Quench the reaction by careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (EtOAc) multiple times.

- Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by techniques such as flash column chromatography or recrystallization to obtain the pure α-branched amine.

Scope of the Zincation Reaction

The zincation conditions are effective for generating a range of organozinc bromides from various alkyl bromides [1]. The table below summarizes the scope as reported in the literature.

| Alkyl Bromide Reagent | Product (Organozinc Bromide) | Reported Zincation Yield |

|---|---|---|

| 1-Bromobutane | Butylzinc bromide (2a) | 95% |

| 5-Bromopentanenitrile | NC(CH₂)₄ZnBr (2c) | 89% |

| Ethyl 4-bromobutyrate | EtO₂C(CH₂)₃ZnBr (2e) | 91% |

| 1-Bromo-2-ethylbutane | sec-Hexylzinc bromide (2h) | 83% |

Critical Parameters & Troubleshooting

- Essential Additive: LiCl is crucial for the subsequent multicomponent coupling step. It is believed to form more nucleophilic organozincate complexes (e.g., Li[BuZnBrCl]), which drive the reaction efficiently [1].

- Solvent Choice: The reaction works optimally in THF or 2-MeTHF. Acetonitrile, a common solvent for other organozinc reactions, is unsuitable for the initial metalation of alkyl bromides [1].

- Handling and Stability: Organozinc bromides are highly reactive and can be unstable. They must be handled under strict anhydrous and oxygen-free conditions. They are typically generated and used in situ without long-term storage [1].

- Reactivity Note: In the THF/LiCl system, primary organozinc bromides (like butylzinc bromide) generally show higher reactivity in the multicomponent coupling than secondary organozinc bromides [1].

Conclusion

The use of butylzinc bromide, readily prepared from 1-bromobutane, provides a reliable and efficient method for synthesizing pharmaceutically important α-branched amines via a multicomponent Mannich reaction. The protocols outlined here are robust and have demonstrated excellent yields and good functional group tolerance, making them highly valuable for constructing molecular complexity in drug discovery programs.

References

Bromozinc(1+);butane synthesis low yield improvement

Frequently Asked Questions (FAQ)

Q1: What is a common side reaction that can lower the yield in reactions involving alkyl 2-(bromozinc)acylates?

- A1: Research indicates that a significant side reaction is the formation of dimeric succinate esters. Instead of the desired nucleophilic substitution, the 2-(bromozinc)acylate intermediate can react with another molecule, leading to diethyl succinate or its derivatives (e.g., dibutyl 2,3-diethyl succinate), thereby reducing the yield of the target product [1].

Q2: What reaction conditions are used for synthesizing compounds from alkyl 2-(bromozinc)acylates?

- A2: The synthesis from precursors like butyl 2-bromobutanoate typically involves activating zinc metal to form the bromozinc intermediate. The key reaction with reagents like N-chlorodiethylamine is performed in tetrahydrofuran (THF) at room temperature (20–25°C) under an inert argon atmosphere for about 2 hours [1].

Q3: Why is an inert atmosphere like argon necessary?

- A3: Organozinc reagents, such as the alkyl 2-(bromozinc)acylates, are highly sensitive to oxygen and moisture [2]. Exposure to air or water can lead to their decomposition, which directly lowers the reaction yield.

Troubleshooting Low Yield

The following table summarizes potential issues and solutions for improving yield in your synthesis.

| Potential Issue | Underlying Reason | Proposed Solution / Improvement Strategy |

|---|---|---|

| Competing Dimerization | Anion-radical mechanism favors side reaction over desired pathway [1]. | Experiment with different N-haloamine reagents (e.g., N-bromodiethylamine vs. N-chloro) to alter reaction selectivity. |

| Reagent Quality & Activation | Inactive zinc or impure starting materials hinder initial transmetalation step [1]. | Activate zinc before use (e.g., with dilute HCl). Use high-purity, dry reagents and solvents. |

| Moisture & Oxygen Sensitivity | Organozinc intermediates decompose upon contact with air or water [1]. | Ensure rigorous anhydrous conditions and maintain an inert argon atmosphere throughout the entire process. |

| Purification Losses | The desired product is lost during work-up of the crude mixture. | Optimize purification techniques (e.g., chromatography, distillation) to maximize recovery of the final product [3]. |

Suggested Experimental Workflow for Optimization

Based on the analysis, you can systematically optimize your synthesis using the following workflow:

References

Technical Support Guide: Handling and Stabilizing Air-Sensitive Organozinc Compounds

This guide provides best practices for handling air-sensitive organometallic compounds like Bromozinc(1+);butane, focusing on practical storage, handling, and troubleshooting to ensure experimental safety and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks when handling this compound? The primary risks are its pyrophoric nature (can ignite spontaneously in air) and its violent reaction with water, which can cause fires or explosions [1]. These reactions are stoichiometric, meaning they will occur upon contact with air or moisture, not just in the presence of a catalyst [1].

Q2: What is the safest way to store this compound for long-term stability? For long-term stability, store the compound in an inert atmosphere glove box with oxygen and moisture levels maintained below 0.1 ppm [2]. The compound should be in a tightly sealed glass container, ideally an amber vial, and kept in a dark place within the glove box to minimize temperature fluctuations and exposure to light [2].

Q3: My reagent appears discolored or has solid precipitates. What does this indicate? This is a clear sign of degradation due to exposure to air or moisture [1] [2]. The material may have become less effective or entirely decomposed. You should not use this batch for critical experiments as it can lead to failed reactions or unpredictable hazards [2].

Q4: Can I weigh this compound on a standard analytical balance? Not directly. Pressure variations from using glove box gloves can affect balance accuracy. Instead, use the tared vial method: weigh an empty, sealed vial outside the glove box, bring it inside, add the compound, reseal it, and then weigh it again outside the inert environment to calculate the mass by difference [2].

Handling and Storage Protocols

Proper handling of air-sensitive materials requires specific equipment and techniques to prevent accidents and material degradation. The workflow below outlines the core process for safely accessing and using these compounds.

Essential Equipment and Setup

The following equipment is non-negotiable for the safe handling of pyrophoric and air-sensitive materials.

| Equipment Category | Specific Items | Critical Function |

|---|---|---|

| Inert Atmosphere | Nitrogen/Argon Glove Box, Schlenk Line | Creates an oxygen-/moisture-free workspace [1] [2] |

| Specialized Packaging | AcroSeal-style bottles with septa | Allows safe storage and withdrawal via syringe without exposure [1] |

| Dispensing Tools | Glass or Luer-lock syringes (18-21G needles), double-tipped (cannula) needles | Enables safe transfer of liquids under inert gas pressure [1] |

| Storage | Sealed amber vials, glass containers | Prevents moisture ingress and photodegradation [2] |

Step-by-Step Dispensing Protocol

This methodology details how to safely withdraw a liquid reagent like this compound from a sealed container.

- Preparation: Ensure all glassware is clean and thoroughly dried. Even minor moisture condensation can cause a violent reaction [1]. Have an appropriate fire extinguisher nearby.